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Compound Name: L-368,899 hydrochloride

Cat. No.: B10768304 Get Quote

Introduction

L-368,899 hydrochloride is a potent, selective, and non-peptide antagonist of the oxytocin

receptor (OXTR).[1][2] Originally developed for potential use in preventing preterm labor, its

ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research.

[3][4][5] This compound allows for the investigation of the central nervous system's

oxytocinergic pathways and their role in modulating a wide array of social behaviors, stress

responses, and cognitive functions.[5][6][7] Its use in animal models, ranging from rodents to

non-human primates, has been crucial in elucidating the necessity of endogenous oxytocin for

behaviors such as pair bonding, maternal care, and social recognition.[5][6][8]

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled

receptor (GPCR).[9] By binding to the OXTR, it prevents the endogenous ligand, oxytocin, from

activating the receptor and initiating downstream signaling cascades.[9] The primary signaling

pathway for the OXTR involves coupling to Gq/11 proteins, which in turn activates

phospholipase C (PLC).[10] This leads to the production of inositol triphosphate (IP3) and

diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of

protein kinase C, respectively. L-368,899 effectively blocks these events.[9][10] A key feature

for its use in neuroscience is its high selectivity for the OXTR over the structurally similar

vasopressin 1a (V1a) and V2 receptors, ensuring that observed effects are specifically due to

the blockade of oxytocin signaling.[2][11] Furthermore, its non-peptide, small-molecule nature
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facilitates its penetration of the blood-brain barrier, allowing for the study of central

oxytocinergic systems following peripheral administration.[4][5][6]
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Caption: Oxytocin receptor signaling pathway and L-368,899 antagonism.

Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity of L-
368,899

Receptor
Target

Species/Tissue Parameter Value (nM) Citations

Oxytocin

Receptor

(OXTR)

Rat Uterus IC₅₀ 8.9 [1][2][3][11]

Human Uterus IC₅₀ 26 [1][3][11]

Coyote Brain Kᵢ 12.38 [6]

Vasopressin V1a

Receptor

(AVPR1a)

General IC₅₀ 370 [2][11]

Coyote Brain Kᵢ 511.6 [6]

Human Liver IC₅₀ 510 [1]

Rat Liver IC₅₀ 890 [1]

Vasopressin V2

Receptor
General IC₅₀ 570 [2][11]

Human Kidney IC₅₀ 960 [1]

Rat Kidney IC₅₀ 2400 [1]

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant. A lower value indicates

higher binding affinity.

Table 2: Pharmacokinetic Properties of L-368,899
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Species Route
Dose
(mg/kg)

t½ (hr)
Bioavaila
bility (%)

Key
Findings

Citations

Rat IV 1, 2.5, 10 ~2 N/A

Plasma

clearance:

23-36

ml/min/kg.

[1][12]

Oral 5 -

14%

(female),

18% (male)

Rapidly

absorbed.
[1][12][13]

Oral 25 -

17%

(female),

41% (male)

Gender

differences

in

metabolism

noted.

[1][12]

Dog IV 1, 2.5, 10 ~2 N/A

Plasma

clearance:

23-36

ml/min/kg.

[12]

Oral 5 - 17%
Rapidly

absorbed.
[12]

Oral 33 - 41% - [12]

Coyote IM 3 - N/A

Peaks in

CSF at 15-

30

minutes.

[6][8]

Rhesus

Monkey
IV 1 - N/A

Accumulat

es in limbic

brain areas

(hypothala

mus,

amygdala,

etc.).

[4]
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t½: Half-life. IV: Intravenous. IM: Intramuscular. CSF: Cerebrospinal Fluid.

Table 3: In Vivo Efficacy of L-368,899
Species Model Route

Effective
Dose

Effect Citations

Rat

OT-

stimulated

uterine

contractions

IV
AD₅₀: 0.35

mg/kg

Dose-related

antagonism

of

contractions.

[3][11]

OT-

stimulated

uterine

contractions

Intraduodenal
AD₅₀: 7

mg/kg

Long duration

of action (>4

hours).

[3]

Rhesus

Monkey

Maternal &

Sexual

Behavior

IV 1 - 3 mg/kg

Reduced or

eliminated

interest in

infants and

sexual

behavior.

[4]

Marmoset
Social

Behavior
Oral 20 mg/kg

Reduced

proximity and

huddling;

eliminated

food sharing.

[14]

Mouse
Social

Behavior
IP 1 - 5 mg/kg

Increased

social

approach in

stressed

females.

[15]

AD₅₀: The dose required to reduce the response to oxytocin by 50%.
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Protocol 1: In Vitro Competition Binding
Autoradiography
Objective: To determine the binding affinity and selectivity of L-368,899 for the oxytocin

receptor (OXTR) over the vasopressin 1a receptor (AVPR1a) in brain tissue.

Materials:

L-368,899 hydrochloride

Dimethyl sulfoxide (DMSO)

Cryostat-sectioned brain tissue (20 µm) containing OXTR (e.g., olfactory tubercle, substantia

nigra) and AVPR1a (e.g., lateral septum, visual cortex), mounted on slides.[6][16][17]

OXTR Radioligand: ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA)[6][17]

AVPR1a Radioligand: ¹²⁵I-linear vasopressin antagonist (¹²⁵I-LVA)[6][17]

Incubation and wash buffers

Phosphor imaging plates and scanner

Procedure:

Solution Preparation: Prepare a 10 mM stock solution of L-368,899 in DMSO. Create a serial

dilution to yield final assay concentrations ranging from 10⁻¹³ M to 10⁻⁵ M.[6]

Incubation: Incubate slide-mounted brain sections with a constant concentration of either ¹²⁵I-

OVTA (for OXTR) or ¹²⁵I-LVA (for AVPR1a) in the presence of the varying concentrations of L-

368,899.

Controls: Include slides for total binding (radioligand only) and non-specific binding

(radioligand in the presence of a high concentration of a relevant unlabeled ligand).

Washing: After incubation, wash the slides in cold buffer to remove unbound radioligand.

Imaging: Appose the dried slides to a phosphor imaging plate.
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Quantification: Scan the plate and quantify the optical density of binding in the regions of

interest using a calibrated digital densitometry system.

Analysis: Calculate specific binding by subtracting non-specific binding from total binding.

Generate competition curves by plotting the percentage of specific binding against the log

concentration of L-368,899. Calculate IC₅₀ and Kᵢ values from these curves.
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Caption: Workflow for in vitro competition binding autoradiography.

Protocol 2: Pharmacokinetic Analysis Following
Peripheral Administration
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Objective: To determine the concentration and time course of L-368,899 in plasma and

cerebrospinal fluid (CSF) after a peripheral injection.

Animal Model: Rhesus monkey or Coyote.[4][6]

Materials:

L-368,899 hydrochloride

Sterile saline for injection

Anesthetics (e.g., ketamine)

Blood and CSF collection supplies

LC-MS/MS or other suitable analytical system

Procedure:

Drug Formulation: Dissolve L-368,899 in sterile saline to the desired concentration (e.g., for

a 1 mg/kg IV dose in monkeys or a 3 mg/kg IM dose in coyotes).[4][6]

Animal Preparation: Anesthetize the animal according to approved institutional protocols.

Baseline Sampling: Collect pre-dose blood and CSF samples.

Administration: Administer the L-368,899 solution via the chosen route (e.g., intravenous or

intramuscular).[4][6]

Time-Course Sampling: Collect paired blood and CSF samples at specified intervals (e.g.,

15, 30, 60, 120, 240 minutes) post-administration.[4][6]

Sample Processing: Process blood to isolate plasma. Immediately freeze all plasma and

CSF samples at -70°C or below until analysis.

Analysis: Quantify the concentration of L-368,899 in each sample using a validated analytical

method like LC-MS/MS.
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Data Interpretation: Plot the concentration of L-368,899 in plasma and CSF versus time to

determine key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration) and

Tₘₐₓ (time to maximum concentration).
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Caption: Workflow for in vivo pharmacokinetic study.

Protocol 3: Assessing Effects on Social Behavior
Objective: To investigate the role of endogenous oxytocin in social behaviors (e.g., social

preference, social anxiety) by administering L-368,899.

Animal Model: Rodents (e.g., prairie voles, mice) or non-human primates.[14][15][18][19]
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Materials:

L-368,899 hydrochloride

Vehicle (e.g., sterile saline, or 5% DMSO in saline)[15][19]

Appropriate behavioral testing apparatus (e.g., three-chamber social approach test, elevated

plus maze, open field arena).

Video recording and analysis software.

Procedure:

Habituation: Acclimate animals to the housing, handling, and testing environment to reduce

confounding stress.

Drug Preparation: Prepare a solution of L-368,899 in the appropriate vehicle for the desired

dose (e.g., 5-10 mg/kg) and route of administration (typically intraperitoneal, IP, for rodents).

[7][15][19]

Administration: Administer L-368,899 or vehicle to different groups of animals 30-90 minutes

prior to the behavioral test, based on pharmacokinetic data.[14][15]

Behavioral Testing: Conduct the chosen behavioral paradigm. For example, in a social

interaction test, place the subject animal in an arena with an unfamiliar conspecific and

record behaviors like time spent in proximity, sniffing, and social grooming for a defined

period (e.g., 10 minutes).[7][15]

Data Collection: Record all sessions and score the relevant behaviors either manually by a

trained observer blinded to the treatment conditions or using automated tracking software.

Statistical Analysis: Compare the behavioral measures between the L-368,899-treated group

and the vehicle-treated control group using appropriate statistical tests (e.g., t-test, ANOVA).

Solution Preparation for Experiments
For In Vitro Assays: L-368,899 hydrochloride is readily soluble in DMSO and water.[2][11]

[13] A high-concentration stock solution (e.g., 10-100 mM) is typically prepared in 100%
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DMSO.[6][13] This stock can then be serially diluted in the appropriate assay buffer to

achieve the final working concentrations. The final concentration of DMSO in the assay

should be kept low (typically <0.1%) to avoid solvent effects.

For In Vivo Assays:

Parenteral Administration (IP, IV, IM): L-368,899 hydrochloride can be dissolved in sterile

saline.[6][15] For compounds with lower solubility, a vehicle containing a small percentage

of DMSO and/or Tween 80 with PEG300 and saline can be used.[13] For example, a

formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been

suggested.[13] It is recommended to prepare these solutions fresh on the day of the

experiment.[1]

Oral Administration: For oral administration in palatable food, the powdered compound can

be mixed into a preferred food item, such as a fruit or pastry.[6][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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